molecular formula C18H19ClN2O3 B2681744 N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351635-03-4

N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2681744
CAS No.: 1351635-03-4
M. Wt: 346.81
InChI Key: MDPAFCPEKWOFJW-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is an oxalamide-based research compound offered for investigative purposes. Oxalamide derivatives are a class of molecules known to be explored in various scientific contexts. The structural motifs present in this compound—including the chloro-substituted phenyl ring and the hydroxy-phenylpropyl chain—are often investigated for their potential role in molecular recognition and binding affinity. Researchers may utilize this chemical as a key intermediate or precursor in synthetic chemistry projects, or as a pharmacological tool to study specific biochemical pathways in in vitro settings. Its research applications are strictly confined to laboratory studies. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-7-8-14(19)10-16(12)21-18(24)17(23)20-11-15(22)9-13-5-3-2-4-6-13/h2-8,10,15,22H,9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPAFCPEKWOFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the condensation of carboxylic acids and amines. One common method is the reaction of benzoic acids with amines under specific conditions, such as ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method facilitates the formation of the oxalamide linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. While the primary targets are currently unknown, it is hypothesized that the compound may interact with receptors or enzymes involved in various biological processes. Similar compounds have been found to bind with high affinity to multiple receptors, influencing pathways related to antiviral, anti-inflammatory, anticancer, and other activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally analogous oxalamides, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Variations in Aromatic and Alkyl Groups

Compound Name Substituent 1 (N1) Substituent 2 (N2) Key Features
Target Compound 5-chloro-2-methylphenyl 2-hydroxy-3-phenylpropyl Chloro, methyl, hydroxy groups
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) Piperazine-linked dichlorophenyl 5-methylpyrazole Dichloro, piperazine linker
N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) Piperazine-linked dichlorophenyl 5-methylpyrazole Shorter ethyl linker vs. propyl
N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (3) Benzyloxy 3-phenylpropyl Ether linkage, no halogenation
  • Structural Impact: The target compound’s chloro and methyl groups enhance electron-withdrawing effects and steric hindrance compared to non-halogenated analogs like compound 3. This may improve metabolic stability but reduce solubility .

Research Findings and Implications

  • Biological Activity :

    • Piperazine-linked oxalamides (e.g., compounds 10 and 11) show promise in neurological disorders due to their affinity for neurotransmitter receptors. The target compound ’s hydroxy-phenylpropyl group may similarly target G-protein-coupled receptors .
    • Chlorinated analogs exhibit prolonged half-lives but require careful toxicity profiling to avoid off-target effects .
  • Physicochemical Properties :

    Property Target Compound Compound 10 Compound 3
    Molecular Weight (g/mol) ~370 ~520 ~350
    LogP (Predicted) 3.5 4.2 2.8
    Solubility (mg/mL) <1 (aqueous) <0.5 ~5
    • The target compound ’s higher LogP reflects its chloro and phenyl groups, suggesting improved membrane permeability but poor aqueous solubility compared to compound 3 .

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, with the CAS number 1351635-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3} with a molecular weight of 346.8 g/mol. The compound features a chloro-substituted aromatic ring and an oxalamide functional group, which are critical for its biological activity.

PropertyValue
Molecular Formula C₁₈H₁₉ClN₂O₃
Molecular Weight 346.8 g/mol
CAS Number 1351635-03-4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown weak inhibition against Staphylococcus aureus and Bacillus subtilis at concentrations of 32 μg/mL and 64 μg/mL, respectively . This suggests potential applications in treating infections caused by these pathogens.
  • Tyrosinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme crucial for melanin production. In vitro assays demonstrated that related compounds could significantly reduce melanin synthesis in melanoma cell lines, indicating that N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide may possess anti-melanogenic properties .
  • Radical Scavenging Activity : Compounds with similar structures have also been evaluated for their antioxidant capabilities. They exhibited strong scavenging activities against DPPH and ABTS radicals, suggesting that N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide could help mitigate oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The results indicated that while some derivatives showed significant activity against Gram-positive bacteria, the specific compound's effectiveness necessitated further investigation to optimize its structure for enhanced potency.

Case Study 2: Inhibition of Melanogenesis

In a comparative study involving various phenolic compounds, this compound was assessed for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. The findings revealed that this compound could effectively reduce both tyrosinase activity and melanin production without cytotoxic effects, positioning it as a candidate for skin-whitening therapies.

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